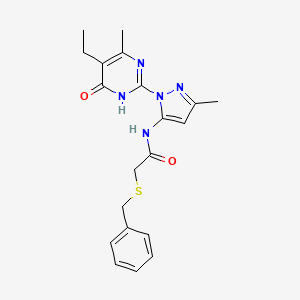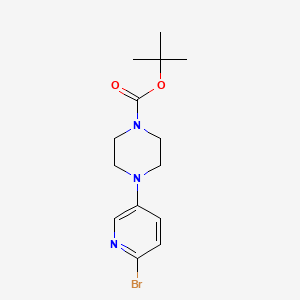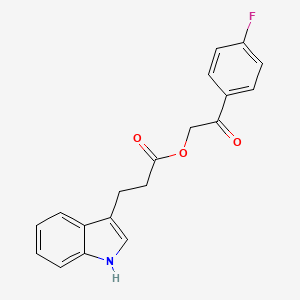
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorophenyl compounds involves various strategies, including the use of 1,3,4 oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to produce a compound with a 4-fluorophenyl moiety . Another approach includes the propargylation of a 2-(4-fluorophenyl)ethanone derivative followed by a click reaction to introduce a triazole ring . These methods suggest that the synthesis of the compound might involve similar strategies, such as functional group transformations and the use of halogenated intermediates.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of "2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" by analogy.
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl compounds can be quite diverse. For instance, the compound synthesized in paper was screened for various biological activities, indicating that it can interact with biological targets. The reactivity of the fluorophenyl group in such compounds is influenced by the electron-withdrawing nature of the fluorine atom, which can affect the compound's ability to participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by their molecular structure. For example, the presence of a fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds, such as those described in the papers, which exhibit properties like high yield and purity , as well as biological activity .
Wissenschaftliche Forschungsanwendungen
Intracellular Imaging
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been utilized as a ratiometric fluorescent pH probe. This probe exhibits favorable optical properties for strong-acidity pH detection in living cells, providing a valuable tool for intracellular imaging. It demonstrates high selectivity, good photostability, and excellent cell membrane permeability, which is crucial for monitoring pH in living cells (Nan et al., 2015).
Enzyme Inhibition
This compound is instrumental in synthesizing novel indole-based oxadiazole scaffolds, which have shown potent inhibitory potential against the urease enzyme. These molecules display promising results in enzyme inhibitory kinetics and are considered valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Inhibitors for cPLA2α
The derivative 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been synthesized and evaluated as new small molecule inhibitors for cytosolic phospholipase A2α (cPLA2α). This discovery contributes significantly to the research in the field of cPLA2α inhibitors, showing potential for therapeutic applications (Tomoo et al., 2014).
GPR40 Full Agonists
This compound is a precursor in the synthesis of GPR40 full agonists, which are considered attractive drug targets for treating type 2 diabetes. It has been used to synthesize derivatives that show promise in improving glycemic control in diabetic models, thus playing a significant role in diabetes research (Zhao et al., 2021).
Anti-Oxidant Potential
It also has been used in the green synthesis of derivatives with antioxidant potential. These derivatives, evaluated for their total antioxidant activity, ferric reducing antioxidant power, and total phenolic content, show potential for pharmaceutical applications (Zaheer et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBYOWQUNXNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
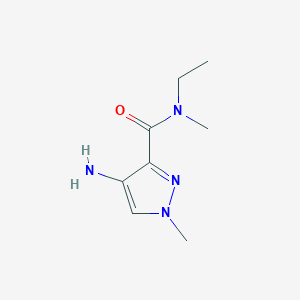
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
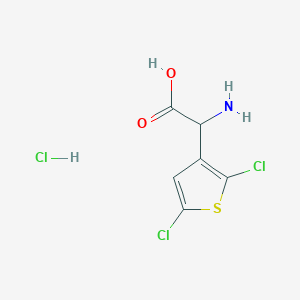
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
